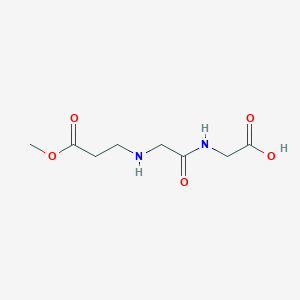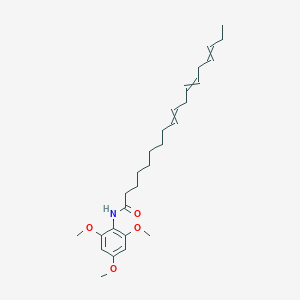
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with three methoxy groups and an amide linkage to an octadecatrienoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide typically involves the reaction of 2,4,6-trimethoxyaniline with octadeca-9,12,15-trienoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bonds in the octadecatrienoic acid chain can be reduced to single bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide
- N-(2,4,6-Trimethoxyphenyl)octadeca-9,15-dienamide
- N-(2,4,6-Trimethoxyphenyl)octadeca-12,15-dienamide
Uniqueness
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide is unique due to its specific substitution pattern and the presence of three conjugated double bonds in the octadecatrienoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
113770-80-2 |
|---|---|
Formule moléculaire |
C27H41NO4 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
N-(2,4,6-trimethoxyphenyl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C27H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)28-27-24(31-3)21-23(30-2)22-25(27)32-4/h6-7,9-10,12-13,21-22H,5,8,11,14-20H2,1-4H3,(H,28,29) |
Clé InChI |
QOKAFBFIOSAIDM-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)NC1=C(C=C(C=C1OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


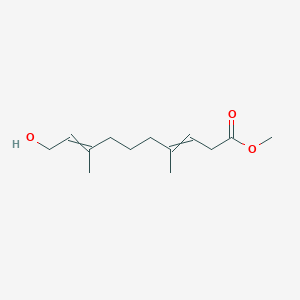

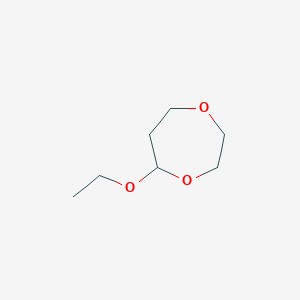

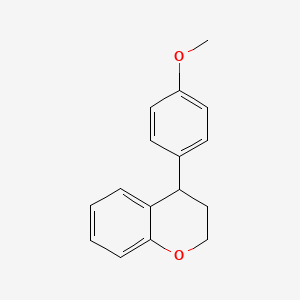
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
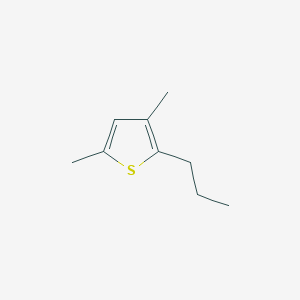
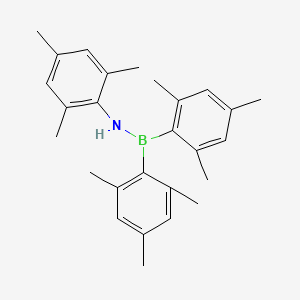
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
